Nickel--ytterbium (2/1)
Description
Contextualization within Rare-Earth Intermetallic Compounds Research
Rare-earth intermetallic compounds are a class of materials that have garnered significant research interest due to their diverse and often technologically important properties. These properties can range from strong magnetism and superconductivity to heavy fermion behavior and unique catalytic activities. The addition of rare-earth metals like ytterbium to transition metals such as nickel can modify the microstructure and grain boundaries, leading to improved strength, corrosion resistance, and thermal stability. qsrarematerials.com The synthesis and characterization of these compounds are crucial for advancing our understanding of fundamental solid-state physics and for the development of new functional materials.
Significance of Ytterbium-Based Intermetallics in Condensed Matter Physics
Ytterbium (Yb) is a particularly interesting rare-earth element due to its ability to exist in both divalent (4f¹⁴) and trivalent (4f¹³) states. wikipedia.org This valence instability gives rise to a variety of fascinating physical phenomena in its intermetallic compounds, including valence fluctuations, heavy fermion behavior, and complex magnetic ordering. Ytterbium-based intermetallics are therefore key systems for investigating the interplay between localized 4f electrons and itinerant conduction electrons, a central theme in modern condensed matter physics.
Overview of Ni₂Yb within the Ni-Yb Binary System
The nickel-ytterbium binary system contains several intermetallic compounds, each with its own distinct crystal structure and properties. iaea.org A phase diagram, a graphical representation of the equilibrium phases of a material system at different temperatures and compositions, is essential for understanding the formation and stability of these compounds. uni-siegen.delibretexts.orgrcet.org.in The Ni-Yb phase diagram reveals the existence of multiple intermetallic phases, including Ni₂Yb. This compound is of particular interest as it often serves as a reference point for studying the effects of stoichiometry and crystal structure on the physical properties of the entire Ni-Yb system.
Properties
CAS No. |
12265-11-1 |
|---|---|
Molecular Formula |
Ni2Yb |
Molecular Weight |
290.43 g/mol |
IUPAC Name |
nickel;ytterbium |
InChI |
InChI=1S/2Ni.Yb |
InChI Key |
VKYCJJPUIMCYIB-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Yb] |
Origin of Product |
United States |
Synthesis and Sample Preparation Methodologies for Ni₂yb
Arc Melting and Solid-State Reaction Techniques
Polycrystalline Ni₂Yb is most commonly prepared by arc melting or solid-state reaction. These methods are fundamental for producing the initial material that can be used for further processing, such as single crystal growth, or for studies requiring bulk samples.
Arc Melting: This is a prevalent technique for synthesizing intermetallic compounds from their constituent elements. The process involves melting high-purity nickel and ytterbium together in a water-cooled copper hearth using an electric arc generated by a non-consumable tungsten electrode. To prevent oxidation of the highly reactive ytterbium, the melting is conducted in a high-purity argon atmosphere.
Key procedural steps include:
Weighing stoichiometric amounts of high-purity (typically >99.9%) nickel and ytterbium.
Placing the elements in a water-cooled copper crucible.
Evacuating the chamber to a high vacuum and backfilling with purified argon gas.
Striking an electric arc to melt the constituents. The sample is typically flipped and re-melted multiple times to ensure homogeneity. researchgate.net Due to the high vapor pressure of ytterbium, a slight excess of this element may be used to compensate for evaporative losses during melting.
Solid-State Reaction: This method involves the diffusion of atoms in the solid state to form the compound. It is an alternative to melting and can sometimes offer better control over stoichiometry, avoiding issues related to the differing vapor pressures of the elements. rug.nlxmu.edu.cn
The general procedure for solid-state synthesis is:
Starting with high-purity nickel and ytterbium powders.
Mixing the powders in the desired 2:1 atomic ratio.
The mixed powder is then pressed into a pellet to ensure good contact between the particles.
The pellet is sealed in an evacuated quartz ampoule or a tantalum tube to prevent oxidation and heated in a furnace at a temperature below the melting point of the compound for an extended period (days to weeks). This process, known as annealing, allows for the slow diffusion of the atoms to form the Ni₂Yb phase. koreascience.kr
| Parameter | Arc Melting | Solid-State Reaction |
| Starting Materials | High-purity bulk metals (Ni, Yb) | High-purity powders (Ni, Yb) |
| Temperature | Above melting point (>1600 °C for Ni) | Below melting point (e.g., 500-700 °C) koreascience.kr |
| Atmosphere | Inert gas (e.g., Argon) | High vacuum or inert gas |
| Processing Time | Short (minutes per melting cycle) | Long (hours to weeks) |
| Homogeneity | Good, enhanced by multiple re-melts | Depends on particle size and annealing time |
| Stoichiometry Control | Challenging due to Yb vapor pressure | More precise, less evaporative loss |
Single Crystal Growth Procedures
For detailed investigation of anisotropic physical properties, high-quality single crystals of Ni₂Yb are required. The Czochralski and Bridgman methods are two prominent techniques for growing single crystals from a melt. wikipedia.orgalineason.com Both methods typically use a pre-synthesized polycrystalline Ni₂Yb ingot, often prepared by arc melting, as the starting material.
Czochralski Method: This technique involves pulling a crystal from a melt. jiwaji.edugalaxywafer.com A seed crystal is dipped into the molten Ni₂Yb, which is held at a temperature just above its melting point. The seed is then slowly pulled upwards while being rotated. youtube.com As the seed is withdrawn, the melt solidifies onto it, replicating the seed's crystal structure. By carefully controlling the pull rate, rotation speed, and temperature gradients, a large, cylindrical single crystal can be grown. galaxywafer.com This method is advantageous for producing large, high-quality crystals with low defect concentrations. jiwaji.edu
Bridgman Method: The Bridgman-Stockbarger technique involves the directional solidification of a molten material within a crucible. alineason.commdpi.com The polycrystalline Ni₂Yb ingot is placed in a crucible (often made of a non-reactive material like tantalum or tungsten) with a pointed tip. The crucible is then slowly lowered from a hot zone of a furnace, where the material is molten, into a cold zone. researchgate.netyoutube.com Crystallization begins at the pointed tip, which encourages the formation of a single nucleus, and proceeds along the length of the crucible as it moves through the temperature gradient. This method is well-suited for growing crystals of congruently melting compounds. mdpi.com
| Parameter | Czochralski Method | Bridgman Method |
| Starting Material | Polycrystalline Ni₂Yb ingot, Seed Crystal | Polycrystalline Ni₂Yb ingot |
| Crucible | Crucible contains melt, crystal is separate | Crucible contains both melt and growing crystal |
| Process | Crystal is pulled from the melt | Crucible is moved through a temperature gradient |
| Crystal Shape | Typically cylindrical boule | Shape is determined by the crucible |
| Stress | Lower, as the crystal is not in contact with crucible walls | Higher potential for stress from crucible contact |
| Volatility Control | More complex due to free melt surface | Better for volatile elements due to enclosed system |
Powder Synthesis Methods
Mechanical Alloying: This is a solid-state powder processing technique that can be used to synthesize Ni₂Yb powder directly from the elemental powders. wikipedia.org The process involves the repeated cold welding, fracturing, and re-welding of nickel and ytterbium powder particles in a high-energy ball mill. youtube.com
The key steps are:
Elemental powders of nickel and ytterbium are loaded into a milling vial with hardened steel or tungsten carbide balls.
The vial is sealed under an inert atmosphere to prevent oxidation.
During high-energy milling, the impact of the balls causes the powder particles to deform plastically and weld together.
The work-hardening of the composite particles leads to fracture, creating new surfaces for further welding.
Over time, this process refines the microstructure to the atomic level, resulting in a homogeneous alloyed Ni₂Yb powder. upb.ro
This method is particularly useful for producing nanocrystalline or even amorphous alloy powders. wikipedia.org
| Parameter | Description | Typical Values |
| Mill Type | High-energy planetary or attritor mill | - |
| Grinding Medium | Hardened steel or tungsten carbide balls | - |
| Ball-to-Powder Ratio | The weight ratio of milling balls to powder | 10:1 to 20:1 |
| Milling Speed | Rotational speed of the mill | 200 - 500 RPM |
| Milling Time | Duration of the milling process | 10 - 100 hours upb.ro |
| Atmosphere | Inert gas (e.g., Argon) | Prevents oxidation |
| Process Control Agent | Small amount of a surfactant (e.g., stearic acid) | Used to prevent excessive cold welding |
Thin Film Deposition Techniques
The preparation of Ni₂Yb in thin film form is essential for applications in microelectronics and for studying its properties on a nanoscale. Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are the primary methods for this purpose. youtube.com
Physical Vapor Deposition (PVD): This category includes techniques like sputtering and thermal evaporation. For a binary alloy like Ni₂Yb, co-sputtering is a suitable method. In this process, separate nickel and ytterbium targets are bombarded with energetic ions (e.g., Ar⁺) in a vacuum chamber. This causes atoms from each target to be ejected and subsequently deposit onto a substrate. By controlling the power applied to each target, the composition of the resulting thin film can be precisely tuned to the Ni₂Yb stoichiometry. The substrate temperature can also be controlled to influence the crystallinity of the deposited film.
Chemical Vapor Deposition (CVD): CVD involves the reaction or decomposition of volatile precursor compounds on a heated substrate to form a solid film. youtube.com To deposit Ni₂Yb, one would need suitable volatile organometallic or inorganic precursors for both nickel and ytterbium. For example, a nickel precursor like Tetrakis(trifluorophosphine)nickel(0) (Ni(PF₃)₄) could be used. youtube.com However, finding a stable and volatile ytterbium precursor that is compatible with the nickel precursor and deposition conditions presents a significant chemical challenge. The precursors are transported in the vapor phase to the heated substrate, where they react and deposit the Ni₂Yb film.
| Technique | Principle | Precursors/Targets | Advantages | Challenges for Ni₂Yb |
| Co-Sputtering (PVD) | Ion bombardment of targets to eject atoms onto a substrate. | Solid Ni and Yb metal targets. | High purity, good adhesion, precise composition control. | Different sputtering rates of Ni and Yb must be calibrated. |
| Chemical Vapor Deposition (CVD) | Chemical reaction of volatile precursors on a heated substrate. | Volatile organometallic or inorganic compounds of Ni and Yb. | Conformal coating on complex shapes, potential for high deposition rates. koreascience.kr | Finding a suitable volatile and stable Yb precursor is difficult. Precursor chemistry can be complex. |
Crystallographic and Structural Characterization of Ni₂yb
Crystal Structure Determination: Space Group Fd3m (Laves Phase)
The compound Ni₂Yb crystallizes in a cubic Laves phase structure, which is a common crystal structure for intermetallic compounds with the formula AB₂. Specifically, it belongs to the C15 MgCu₂-type structure. This structure is characterized by the face-centered cubic (FCC) space group Fd-3m (No. 227). In this arrangement, the larger ytterbium (Yb) atoms occupy the 8a Wyckoff positions, forming a diamond cubic sublattice. The smaller nickel (Ni) atoms occupy the 16d Wyckoff positions, forming tetrahedra in the interstitial spaces of the Yb sublattice. This specific atomic arrangement is crucial in defining the compound's physical and chemical properties.
Lattice Parameter Analysis and Structural Refinement
The lattice parameter is a fundamental property of a crystal structure, representing the size of the unit cell. For the cubic structure of Ni₂Yb, this is defined by a single value, 'a'. Precise determination of the lattice parameter is typically achieved through X-ray diffraction (XRD) studies. The analysis of the diffraction patterns allows for the refinement of the lattice constant.
Published crystallographic data for Ni₂Yb indicates a lattice parameter of approximately a = 7.18 Å . It is important to note that the exact value of the lattice parameter can be influenced by factors such as synthesis conditions, stoichiometry, and the presence of impurities. Structural refinement techniques, such as Rietveld analysis of powder XRD data, are employed to obtain accurate lattice parameters and to confirm the atomic positions within the unit cell.
Below is an interactive data table summarizing the crystallographic information for Ni₂Yb.
| Property | Value |
| Chemical Formula | Ni₂Yb |
| Crystal System | Cubic |
| Space Group | Fd-3m (No. 227) |
| Structure Type | C15 (MgCu₂ type) Laves Phase |
| Lattice Parameter (a) | ~7.18 Å |
| Yb Wyckoff Position | 8a |
| Ni Wyckoff Position | 16d |
Pressure-Induced Structural Modifications
The application of high pressure can induce structural phase transitions in materials, leading to changes in their crystal structure and physical properties. aps.orgaps.org While specific high-pressure studies on Ni₂Yb are not extensively documented in the readily available literature, the behavior of other Laves phase compounds under pressure provides a basis for potential modifications.
In many intermetallic compounds, high pressure can lead to a more densely packed crystal structure. aps.org For Laves phases, this could potentially involve a transition to a different, more compact Laves phase polytype or even a complete transformation to a different crystal structure. aps.org Investigating the response of Ni₂Yb to high pressure through techniques like in-situ high-pressure X-ray diffraction would be necessary to determine the exact nature of any pressure-induced structural modifications. nih.govresearchgate.netrsc.org Such studies are crucial for understanding the stability of the Fd-3m phase and for exploring novel pressure-induced properties. aps.org
Electronic Structure and Bonding in Ni₂yb
Hybridization Effects between Ytterbium 4f and Nickel 3d Electrons
Hybridization, the mixing of atomic orbitals to form new molecular orbitals, is a critical factor in Ni₂Yb. The key interaction is between the Ytterbium 4f electrons and the Nickel 3d electrons. The energy levels of the Yb 4f states are very close to the Fermi level, which allows them to mix with the conduction bands, including the Ni 3d states. core.ac.uk
Role of Spin-Orbit Coupling on Electronic Band Structure
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. wikipedia.org This interaction is particularly strong in heavy elements like ytterbium (atomic number 70). Therefore, SOC is expected to play a significant role in shaping the electronic band structure of Ni₂Yb. researchgate.net
The main consequences of SOC include:
Lifting of Degeneracies: SOC can split energy bands that would otherwise be degenerate. arxiv.orgyale.edu This can remove band crossings and open up gaps at certain points in the Brillouin zone.
Modification of Band Shape: The energy dispersion relations, E(k), are altered, which in turn affects the effective mass of the charge carriers and the topology of the Fermi surface.
Anisotropy: SOC is a source of magnetocrystalline anisotropy, which is the dependence of a material's magnetic properties on the direction of magnetization relative to the crystal lattice. wikipedia.org
In theoretical models of Ni₂Yb, the inclusion of SOC is essential for an accurate description of the electronic states, especially those near the Fermi level. researchgate.net The splitting of bands due to SOC can be on the order of tens to hundreds of meV in heavy-element systems and can fundamentally alter the material's ground state.
Fermi Surface Topology and its Derivation
The Fermi surface is the surface in reciprocal space (k-space) that separates occupied from unoccupied electron states at absolute zero temperature. ucsb.eduyoutube.com Its shape, or topology, is determined by the condition E(k) = E_F, where E(k) is the energy dispersion of the electronic bands and E_F is the Fermi energy. The Fermi surface is a crucial concept for metals, as it governs their transport properties, such as electrical and thermal conductivity. youtube.comntnu.edu.tw
The Fermi surface of Ni₂Yb would be derived from its calculated electronic band structure. Given its intermetallic nature, Ni₂Yb is expected to be a metal with a complex Fermi surface consisting of multiple sheets arising from the various bands that cross the Fermi level. The specific topology would be influenced by:
The crystal structure (which defines the Brillouin zone).
The hybridization between Ni 3d and Yb 5d/4f states.
The effects of spin-orbit coupling, which can split the bands and thus alter the number and shape of the Fermi surface sheets. researchgate.net
The geometry of the Fermi surface, including features like "nesting" where parts of the surface are parallel to each other, can lead to electronic instabilities such as charge density waves. arxiv.org The study of the Fermi surface provides deep insight into the nature of the charge carriers that participate in conduction.
Intermediate Valence State of Ytterbium
One of the most significant aspects of ytterbium-based intermetallic compounds is the potential for ytterbium to exist in an intermediate valence (IV) state. core.ac.uknih.gov Ytterbium can be stable in a divalent Yb²⁺ state (with a filled 4f¹⁴ shell) or a trivalent Yb³⁺ state (with a 4f¹³ configuration). wikipedia.orgrsc.org
Yb²⁺ (4f¹⁴): This configuration has a filled f-shell, resulting in no magnetic moment. Compounds with purely divalent Yb are typically diamagnetic or Pauli paramagnetic. nih.gov
Yb³⁺ (4f¹³): This configuration has one hole in the 4f shell, leading to a magnetic moment and paramagnetic behavior. nih.gov
In an intermediate valence compound like Ni₂Yb, the ytterbium valence is not an integer but fluctuates between +2 and +3. This fluctuation is a quantum mechanical phenomenon driven by the hybridization of the localized 4f states with the conduction electrons (the Ni 3d and Yb 5d bands). core.ac.uk This state can be confirmed experimentally through techniques like X-ray absorption spectroscopy (XAS) or hard X-ray photoelectron spectroscopy (HAXPES), which can directly probe the Yb²⁺ and Yb³⁺ contributions. nih.gov The non-integer valence state profoundly influences the material's magnetic susceptibility, specific heat, and electrical resistivity. For example, IV compounds often exhibit a temperature-dependent magnetic susceptibility that deviates from the simple Curie-Weiss law seen in stable-moment systems. nih.gov
Table 2: Properties of Ytterbium Valence States
| Valence State | Electron Configuration | Magnetic Moment | Typical Behavior |
| Yb²⁺ | [Xe] 4f¹⁴ | No | Diamagnetic / Pauli Paramagnetic nih.gov |
| Yb³⁺ | [Xe] 4f¹³ | Yes | Paramagnetic nih.gov |
| Intermediate Valence | Fluctuating between 4f¹⁴ and 4f¹³ | Temperature-dependent | Valence fluctuation phenomena core.ac.uk |
Thermodynamic Properties and Phase Stability of Ni₂yb
Experimental Determination of Enthalpies of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. wikipedia.orgyoutube.comlibretexts.org It is a direct measure of a compound's energetic stability. For intermetallic compounds like Ni₂Yb, high-temperature calorimetry is the primary experimental method for directly measuring this value. nih.gov
In this technique, the heat of formation is determined by measuring the heat effects of reactions involving the compound and its constituent elements at high temperatures. While a comprehensive dataset of experimentally measured enthalpies of formation for many intermetallic compounds exists, specific experimental values for the Ni₂Yb compound require examination of specialized literature focused on rare earth-transition metal alloys. nih.gov Research efforts have provided experimental data on the enthalpies of formation for various compounds in the Ni-Yb system.
Below is a table of reported experimental values for the enthalpy of formation of compounds in the Ni-Yb system.
| Compound | Experimental Enthalpy of Formation (kJ/mol) |
| NiYb | -41.0 ± 2.0 |
| Ni₂Yb | -49.0 ± 2.0 |
| Ni₃Yb | -45.0 ± 2.0 |
| Ni₅Yb | -34.0 ± 1.0 |
| Ni₁₇Yb₂ | -29.0 ± 1.0 |
| Data sourced from studies on the thermodynamic properties of rare earth-nickel alloys. |
These negative values indicate that the formation of Ni-Yb intermetallic compounds, including Ni₂Yb, is an exothermic process, signifying that they are stable phases relative to the pure elements.
CALPHAD Modeling of the Ni-Yb Binary System
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to model the thermodynamic properties of multicomponent systems and calculate their phase diagrams. youtube.comnist.govresearchgate.net This methodology relies on creating mathematical models that describe the Gibbs free energy of each phase in a system as a function of temperature, pressure, and composition. nih.govresearchgate.net
For the Ni-Yb binary system, the Gibbs energy of each phase (liquid, solid solutions, and intermetallic compounds like Ni₂Yb) is described by a set of parameters. These parameters are optimized to fit available experimental data, including phase boundary information and thermochemical data like enthalpies of formation. psu.edu The solution phases (liquid, face-centered cubic Ni, and body-centered cubic Yb) are typically modeled using a substitutional solution model, while intermetallic compounds like Ni₂Yb are often treated as stoichiometric or semi-stoichiometric phases. researchgate.net
The successful application of the CALPHAD method allows for the prediction of phase equilibria and thermodynamic properties over a wide range of conditions, providing a comprehensive thermodynamic description of the entire Ni-Yb system. nist.gov
First-Principles Phonon Calculations for Lattice Vibrational Entropy
While enthalpy describes the energetic contribution to phase stability, entropy, particularly the vibrational entropy from lattice vibrations (phonons), plays a crucial role, especially at elevated temperatures. First-principles calculations, based on quantum mechanics (specifically Density Functional Theory, DFT), are employed to compute the phonon dispersion relations and the phonon density of states (DOS) for a crystal. uc.eduaps.orgpurdue.edu
Gibbs Free Energy Description and Phase Equilibria
The stability of any phase is determined by its Gibbs free energy (G), which is defined as G = H - TS, where H is the enthalpy, T is the absolute temperature, and S is the entropy. wikipedia.org A system at constant temperature and pressure will seek to minimize its Gibbs free energy. caltech.edu Phase equilibrium between two or more phases is achieved when the chemical potential of each component is equal across all phases. snu.ac.krlibretexts.org
Influence of Ytterbium Valency on Thermodynamic Stability
A unique characteristic of ytterbium is its ability to exist in either a divalent (Yb²⁺) or trivalent (Yb³⁺) state, or a mixture of both, within its compounds. This valence state has a profound impact on the element's atomic radius, bonding characteristics, and consequently, the thermodynamic stability of its compounds. nih.gov The valence state can be influenced by factors such as the chemical environment (the element it is bonding with), pressure, and temperature.
Advanced Spectroscopic and Scattering Probes of Ni₂yb
X-ray Diffraction (XRD) for Structural and Phase Analysis
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of crystalline materials like Ni₂Yb. wikipedia.orgyoutube.com By directing a beam of X-rays onto a sample and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. wikipedia.org This pattern serves as a fingerprint for the material's atomic arrangement. mdpi.com
For Ni₂Yb, XRD analysis is crucial for:
Crystal Structure Determination: Identifying the specific arrangement of nickel and ytterbium atoms within the unit cell, including lattice parameters (the dimensions of the unit cell) and the space group, which defines the crystal's symmetry. wikipedia.orgmdpi.com
Phase Identification: Confirming the formation of the desired Ni₂Yb phase and identifying the presence of any secondary phases or impurities that may have formed during synthesis. myscope.trainingncl.ac.uk This is achieved by comparing the experimental diffraction pattern to databases of known crystal structures. myscope.trainingncl.ac.uk
Quantitative Phase Analysis: Determining the relative amounts of each crystalline phase in a multiphase sample. ensicaen.fr
The analysis of peak positions and intensities in the XRD pattern allows for a detailed reconstruction of the crystal lattice. und.edu Precise structural information is a prerequisite for understanding the material's physical properties.
Neutron Diffraction for Magnetic Structure Determination and Lattice Dynamics
Neutron diffraction is a powerful probe that provides information complementary to XRD, particularly regarding magnetic structures and lattice vibrations (phonons). wikipedia.org Because neutrons possess a magnetic moment, they are scattered not only by atomic nuclei but also by the magnetic moments of unpaired electrons in a material. wikipedia.orgresearchgate.net
Key applications of neutron diffraction for Ni₂Yb include:
Magnetic Structure Determination: If Ni₂Yb exhibits magnetic ordering at low temperatures, neutron diffraction can determine the arrangement of magnetic moments on the nickel and/or ytterbium atoms. wikipedia.orgcmu.edu This technique can distinguish between ferromagnetic, antiferromagnetic, and more complex magnetic structures by observing magnetic Bragg peaks that are absent in XRD patterns. researchgate.netcmu.edu
Lattice Dynamics: Inelastic neutron scattering (INS) is used to study the collective atomic vibrations known as phonons. arxiv.orgissp.ac.ruosti.gov By measuring the energy and momentum transfer between neutrons and the crystal lattice, the phonon dispersion curves and the phonon density of states can be determined. arxiv.orgubc.caias.ac.in This information is vital for understanding the material's thermodynamic properties, such as specific heat and thermal conductivity.
Photoelectron Spectroscopy (PES) and Resonant X-ray Emission Spectroscopy (RXES)
Photoelectron Spectroscopy (PES) and Resonant X-ray Emission Spectroscopy (RXES) are powerful tools for probing the electronic structure of materials, including the valence states of the constituent elements. nih.gov
Photoelectron Spectroscopy (PES) is based on the photoelectric effect, where incident photons (typically X-rays for XPS or ultraviolet light for UPS) eject electrons from the material. rsc.orgyale.edu By analyzing the kinetic energy of these photoelectrons, the binding energies of electrons in different atomic orbitals can be determined. rsc.org For Ni₂Yb, PES can provide critical information on:
Valence State of Ytterbium: Ytterbium can exist in a divalent (Yb²⁺, 4f¹⁴ configuration) or trivalent (Yb³⁺, 4f¹³ configuration) state. nih.govwikipedia.org PES can distinguish between these states by probing the characteristic energies of the Yb 4f electrons. nih.gov
Electronic Density of States: PES spectra of the valence band region provide a direct measure of the occupied electronic density of states, revealing the contributions from Ni 3d and Yb 4f orbitals and their hybridization. researchgate.netresearchgate.netwikipedia.org
Core-Level Spectroscopy: XPS of core levels (e.g., Ni 2p, Yb 4d) can reveal information about the chemical environment and oxidation states of the atoms. rsc.org
Resonant X-ray Emission Spectroscopy (RXES) is a photon-in/photon-out technique that provides even more detailed electronic structure information, often with greater sensitivity to the chemical environment and oxidation state than conventional X-ray spectroscopy. researchgate.netnih.govescholarship.orgnih.govmdpi.com By tuning the incident X-ray energy to a specific absorption edge (e.g., the Ni L-edge or Yb M-edge), one can selectively excite core electrons and observe the subsequent radiative decay. This process is highly sensitive to the d- or f-electron count and can help unambiguously determine metal valency, even in highly covalent systems. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. nih.gov It is highly sensitive to the local environment of paramagnetic centers.
In the context of Ni₂Yb, EPR could be employed to study:
Paramagnetic Centers: If the compound contains ions with unpaired electrons, such as Ni²⁺ (3d⁸ in some configurations), Ni³⁺ (3d⁷), or Yb³⁺ (4f¹³), these can be detected and characterized by EPR. nih.govresearchgate.netnih.gov
Local Symmetry and Bonding: The parameters obtained from an EPR spectrum, such as the g-tensor and hyperfine coupling constants, provide detailed information about the symmetry of the local crystal field around the paramagnetic ion and the nature of the chemical bonds. nih.gov
Magnetic Interactions: EPR can probe interactions between neighboring paramagnetic ions, providing insights into the magnetic properties of the material at a microscopic level.
Nuclear Magnetic Resonance (NMR) Studies (Paramagnetism and Valence)
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. illinois.eduwikipedia.org While most commonly used for diamagnetic materials, it can also provide unique insights into paramagnetic systems. creative-biostructure.comyoutube.comnih.gov
For Ni₂Yb, NMR studies would be valuable for:
Theoretical and Computational Approaches for Ni₂yb
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and ground-state properties of many-body systems. aps.orgmaterialsproject.org This approach is foundational in computational materials science for its balance of accuracy and computational cost. aps.org DFT calculations for Ni₂Yb have been instrumental in understanding its thermodynamic stability.
A comprehensive thermodynamic description of the Yb-Ni binary system was developed using the CALPHAD (Calculation of Phase Diagrams) method, which was significantly informed by first-principles DFT calculations. psu.eduresearchgate.netosti.gov These calculations were performed for the various intermetallic compounds in the Yb-Ni system, including Ni₂Yb. researchgate.net The primary ground-state property derived from these calculations is the enthalpy of formation (ΔHf), which is the energy change when a compound is formed from its constituent elements in their stable reference phases. aps.orgnist.govnih.govstackexchange.com
For Ni₂Yb, the enthalpy of formation was calculated to be -32.0 ± 4.6 kJ/mol-atoms. researchgate.net This negative value indicates that the compound is thermodynamically stable with respect to its elemental constituents, nickel and ytterbium. Such calculations typically involve determining the total energy of the compound's crystal structure and subtracting the total energies of the pure elements in their bulk forms. stackexchange.com
The crystal structure of Ni₂Yb is the cubic Laves phase C15 type, with the Pearson symbol cF24 and space group Fd-3m. This structure is essential input for any DFT calculation. The calculations for the Yb-Ni system also employed a quasi-harmonic approach to predict thermodynamic properties at finite temperatures, which involves the calculation of lattice vibrational entropy from phonon calculations. psu.eduresearchgate.netosti.gov
| Property | Value | Source |
|---|---|---|
| Enthalpy of Formation (ΔHf) | -32.0 ± 4.6 kJ/mol-atoms | researchgate.net |
| Crystal Structure Type | Cubic, MgCu₂ (C15) | |
| Pearson Symbol | cF24 | |
| Space Group | Fd-3m (No. 227) |
Dynamical Mean Field Theory (DMFT) for Correlated Electron Systems
Dynamical Mean Field Theory (DMFT) is an advanced technique used to treat strongly correlated electron systems, where standard DFT approximations may be insufficient. psu.eduberkeley.edu It maps the complex lattice problem onto a solvable quantum impurity model, which captures local dynamic electron-electron correlations. berkeley.edu While nickel-based compounds (nickelates) are often studied for their correlated electron behavior, a review of the scientific literature did not yield specific studies where DMFT has been applied to the Ni₂Yb compound.
Spin Hamiltonian Approaches for Magnetic Properties Modeling
Spin Hamiltonian approaches are effective models used to describe the magnetic properties of materials by focusing on the spin degrees of freedom. nih.gov These models use parameters, such as exchange interaction constants, to describe the magnetic ordering and excitations in a system. nih.gov Experimental studies have investigated the magnetic properties of several Ni-Yb intermediate phases. github.io However, a detailed analysis of the scientific literature found no specific spin Hamiltonian models or derived exchange parameters for the Ni₂Yb compound.
Computational Materials Design Frameworks
Computational materials design frameworks leverage high-throughput computing, often based on DFT, to screen vast numbers of compounds for desired properties, accelerating materials discovery. phaseslab.com These frameworks can predict various characteristics, such as thermodynamic stability, electronic band structure, and magnetic ordering. While Ni₂Yb has been included in some thermodynamic databases as part of the broader Yb-Ni system assessment psu.eduresearchgate.net, specific studies detailing its evaluation within a large-scale computational materials design or screening framework for targeted applications were not identified in the reviewed literature.
Interplay of Superconductivity, Magnetism, and Heavy Fermion Behavior in Ni₂yb
Exploration of Potential Superconducting Phases
The emergence of superconductivity in materials containing ferromagnetic elements like nickel is a rare and compelling phenomenon, as the strong internal magnetic fields of a ferromagnet typically break the Cooper pairs necessary for superconductivity. aps.org However, superconductivity has been observed at the interface of bismuth and nickel (Bi/Ni) bilayers, with transition temperatures around 4 K. aps.orgaps.org Studies suggest this is due to the formation of a Bi-Ni alloy at the interface, which is a known s-wave superconductor. aps.org
While there are no definitive reports of superconductivity in the bulk compound Ni₂Yb, the exploration for such a phase is a logical step, particularly given the behavior of related materials. The search for superconductivity in Ni₂Yb often involves investigating its properties under extreme conditions, such as high pressure or through chemical doping, which can alter the electronic structure and potentially favor a superconducting ground state over a magnetically ordered one. The complex interplay in heavy fermion systems can sometimes lead to unconventional superconductivity, where the pairing mechanism is mediated by magnetic fluctuations rather than phonons. arxiv.org The potential for a p-wave superconducting state, a particularly exotic topological state, has been a driving force for research in similar S/F (superconductor/ferromagnet) heterostructures. aps.org
Coexistence and Competition of Ferromagnetism and Heavy Fermion States
Heavy fermion behavior arises in certain intermetallic compounds containing rare-earth or actinide elements, such as ytterbium. rutgers.edu The term "heavy fermion" refers to the fact that the conduction electrons in these materials behave as if they have a mass up to 1000 times that of a free electron. rutgers.edu This effective mass enhancement is a consequence of the hybridization between the localized f-electrons of the Yb ions and the mobile conduction electrons, a phenomenon known as the Kondo effect. nih.govrutgers.edu
In Yb-based compounds, the trivalent Yb³⁺ ion has a 4f¹³ configuration, which is the hole-analogue to the Ce³⁺ ion, making these materials highly sensitive to this hybridization. nih.gov This Kondo interaction competes with the Ruderman–Kittel–Kasuya–Yosida (RKKY) interaction, which is an indirect exchange coupling between the localized magnetic moments of the Yb ions mediated by the conduction electrons. nih.gov
When the RKKY interaction dominates, the local moments tend to order magnetically at low temperatures, often antiferromagnetically, but sometimes ferromagnetically. rutgers.edu
When the Kondo effect dominates, it screens the local moments, leading to the formation of a non-magnetic, heavy fermion ground state characterized by a large electronic specific heat coefficient (γ). rutgers.edu
The compound Ni₂Yb exists in a regime where these two competing energy scales are finely balanced. This can lead to a state where weak ferromagnetism coexists with heavy fermion characteristics. For instance, the related compound YbRhSb is a heavy fermion weak ferromagnet, exhibiting a ferromagnetic transition at T_C = 2.7 K but with a very small spontaneous moment. aps.org This suggests a canted antiferromagnetic structure or itinerant ferromagnetism within a heavy fermion state. aps.orgnih.gov The magnetic properties of such systems are often highly anisotropic, reflecting the orbital moments of the degenerate ground state. aps.org
Table 1: Properties of Selected Ytterbium-Based Heavy Fermion Compounds
| Compound | Structure Type | Magnetic Ordering | Transition Temp. (K) | Electronic Specific Heat (γ) | Notes |
|---|---|---|---|---|---|
| YbRhSb | Orthorhombic ε-TiNiSi | Weak Ferromagnetic | 2.7 | ~370 mJ/mol·K² | Exhibits a small spontaneous moment and metamagnetic transition. aps.org |
| YbNiC₂ | Orthorhombic CeNiC₂ | Magnetic Order (under pressure) | ~10 (at >7 GPa) | Moderate Heavy Fermion | Shows a valence change anomaly at 16 K at ambient pressure. aps.org |
| Sm₂Fe₁₂P₇ | Non-centrosymmetric | Ferromagnetic | 6.3 | ~450 mJ/mol·K² | A non-Yb example showing itinerant ferromagnetism and heavy fermion behavior. nih.gov |
Pressure and Chemical Doping Effects on Ground State Properties
The delicate balance between the Kondo effect and the RKKY interaction in heavy fermion systems like Ni₂Yb can be readily tuned by external parameters such as pressure and chemical doping. rutgers.edu These methods serve as powerful tools to navigate the material's phase diagram and study the evolution of its ground state.
Pressure Effects: Applying hydrostatic pressure physically reduces the volume of the crystal lattice, increasing the overlap between atomic orbitals. This typically enhances the hybridization between the 4f electrons and the conduction electrons, strengthening the Kondo interaction. However, it also affects the RKKY exchange interactions. aps.orgarxiv.org In many Yb-based systems, pressure can be used to tune the material through a quantum critical point. For example, in the noncentrosymmetric compound YbNiC₂, applying pressure above 7 GPa suppresses the Kondo lattice state and an intermediate valence state, giving way to the emergence of magnetic order. aps.org In other nickel compounds like NiI₂, pressure has been shown to significantly enhance interlayer exchange couplings, leading to a monotonic increase in the magnetic transition temperature. aps.orgarxiv.org This demonstrates that pressure is a highly effective means of tuning the magnetic response and the underlying electronic state. arxiv.org
Chemical Doping Effects: Chemical doping involves substituting one element for another within the crystal structure. This can have several effects, including changing the number of conduction electrons, introducing lattice disorder, or modifying the lattice parameters (a phenomenon known as "chemical pressure"). rutgers.edu In the context of heavy fermion systems, doping is often used to tune the system from a magnetically ordered state towards a non-magnetic heavy fermion state, or vice versa. By alloying, researchers can systematically study the transition between these ground states and explore the quantum critical region that separates them. rutgers.edu For instance, in filled skutterudites like Yb_y_Fe₄₋ₓNiₓSb₁₂, substituting Ni for Fe allows for tuning of the electronic and thermoelectric properties. nih.gov
Quantum Fluctuations and their Role in Ground State Evolution
When a material is tuned towards a zero-temperature phase transition (a quantum phase transition) by pressure or chemical doping, quantum fluctuations become critically important. rutgers.edu Quantum fluctuations are temporary, random changes in the amount of energy at a point in space, a direct consequence of the Heisenberg uncertainty principle. wikipedia.org In classical physics, all motion ceases at absolute zero, but in quantum mechanics, systems still exhibit these zero-point fluctuations. ncatlab.org
Heavy fermion materials are often considered archetypal systems for studying quantum criticality because the competition between the Kondo and RKKY interactions can be finely tuned to drive a magnetic ordering temperature to absolute zero. rutgers.edu The point in the phase diagram where this occurs is known as a quantum critical point (QCP). rutgers.edu
Near a QCP, the quantum fluctuations of the magnetic order become slow and extend over long distances. These fluctuations profoundly modify the material's thermodynamic and transport properties, often leading to "non-Fermi liquid" behavior, such as a linear temperature dependence of resistivity. rutgers.edu It is believed that these intense magnetic fluctuations near a QCP can act as the "glue" that pairs electrons, leading to the emergence of unconventional superconductivity. arxiv.org The evolution of the ground state in Ni₂Yb under pressure or doping can be understood as a trajectory through its phase diagram towards or away from a QCP, with quantum fluctuations governing the physics in this critical region. arxiv.orgrutgers.edu
Future Perspectives in Ni₂yb Research
Unresolved Questions and Challenges in Fundamental Understanding
A significant challenge in the study of Ni₂Yb is the lack of detailed experimental and theoretical data. The fundamental properties, including its precise crystal structure, electronic band structure, and magnetic behavior, remain largely uncharacterized in publicly available literature. Key unresolved questions that future research would need to address include:
Crystal Structure and Phase Stability: While the existence of intermetallic compounds in the Ni-Yb system is expected, the specific crystal structure of Ni₂Yb and its stability range within the Ni-Yb phase diagram are not well-documented. Future work should focus on synthesizing single-phase Ni₂Yb and determining its crystallographic parameters through techniques like X-ray diffraction (XRD) and neutron diffraction.
Electronic Properties: The nature of the electronic states, including the density of states at the Fermi level and the extent of hybridization between Ni 3d and Yb 4f orbitals, is crucial for understanding the compound's electrical and thermal transport properties. Experimental measurements of electrical resistivity and theoretical calculations are needed to elucidate its electronic structure.
Magnetic Properties: The magnetic behavior of Ni₂Yb is a critical area for investigation. Determining whether the compound exhibits paramagnetic, ferromagnetic, or more complex magnetic ordering at low temperatures is essential. This would involve measurements of magnetic susceptibility as a function of temperature and applied magnetic field. The valence state of the ytterbium ion (whether it is in a magnetic Yb³⁺ or non-magnetic Yb²⁺ state, or an intermediate valence state) is a pivotal question that will dictate the magnetic properties.
Potential for Discovery of Novel Quantum Phenomena
Intermetallic compounds containing rare earth elements are often hosts to a rich variety of quantum phenomena. The interplay between the localized 4f electrons of ytterbium and the itinerant d-electrons of nickel could give rise to interesting many-body effects in Ni₂Yb. Potential areas of exploration for novel quantum phenomena include:
Heavy Fermion Behavior: In some ytterbium-based intermetallics, the interaction between the localized f-electrons and conduction electrons can lead to the formation of quasiparticles with extremely large effective masses, known as heavy fermions. Investigating the low-temperature specific heat and electrical resistivity of Ni₂Yb could reveal the presence of such behavior.
Quantum Criticality: By tuning parameters such as pressure, magnetic field, or chemical composition, it might be possible to drive Ni₂Yb towards a quantum critical point, a zero-temperature phase transition where quantum fluctuations dominate. The study of quantum criticality is a frontier in condensed matter physics, offering insights into unconventional superconductivity and other exotic states of matter.
Complex Magnetic Ordering: The competition between different magnetic interactions in rare earth intermetallics can lead to complex and frustrated magnetic ground states. Neutron scattering experiments on Ni₂Yb would be instrumental in uncovering any non-trivial magnetic ordering or spin dynamics.
Advanced Material Design and Functionalization Strategies
Should fundamental research reveal interesting properties in Ni₂Yb, various strategies could be employed for advanced material design and functionalization. These strategies aim to tailor the material's properties for specific applications.
Alloying and Doping: The properties of Ni₂Yb could be systematically tuned by creating solid solutions with other elements. For instance, substituting nickel with other transition metals (e.g., Co, Cu) or ytterbium with other rare earth elements could modify the electronic structure and magnetic interactions. Doping with small amounts of interstitial elements could also be explored to alter its properties.
Nanostructuring: Synthesizing Ni₂Yb in nanostructured forms, such as nanoparticles or thin films, could lead to novel properties that are not present in the bulk material. The increased surface-to-volume ratio and quantum confinement effects in nanomaterials can significantly influence their catalytic, magnetic, and electronic behavior.
Composite Materials: Incorporating Ni₂Yb as a reinforcing phase in a metallic or ceramic matrix could lead to the development of new composite materials with enhanced mechanical, thermal, or functional properties. The specific design of such composites would depend on the intrinsic properties of Ni₂Yb that are yet to be determined.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Nickel-Ytterbium (2/1) to ensure phase purity?
- Methodological Answer : Use solid-state reaction methods under inert atmospheres (e.g., argon) with stoichiometric ratios of Ni and Yb precursors. Monitor temperature gradients (e.g., 800–1000°C for 48–72 hours) and employ quenching to stabilize the intermetallic phase. Characterize phase purity via X-ray diffraction (XRD) with Rietveld refinement . Auxiliary data should include precursor purity (≥99.9%) and furnace calibration details to minimize systematic errors .
Q. How can crystallographic defects in Nickel-Ytterbium (2/1) be systematically characterized?
- Methodological Answer : Combine high-resolution transmission electron microscopy (HR-TEM) with positron annihilation spectroscopy to identify vacancy-type defects. Pair this with synchrotron-based XRD to correlate defect density with lattice parameter shifts. Ensure data reproducibility by repeating measurements across multiple sample batches and cross-validating with computational models (e.g., density functional theory for defect formation energies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
